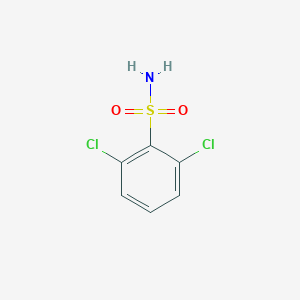

2,6-Dichlorobenzenesulfonamide

描述

属性

IUPAC Name |

2,6-dichlorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO2S/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAJHEZQFXIHNNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374148 | |

| Record name | 2,6-dichlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10290-98-9 | |

| Record name | 2,6-dichlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichlorobenzenesulfonamide typically involves the chlorination of benzenesulfonamide. One common method includes the reaction of benzenesulfonamide with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 6 positions on the benzene ring .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants to achieve high yields and purity of the final product .

化学反应分析

Types of Reactions: 2,6-Dichlorobenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.

Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium amide, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide.

Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed:

Substitution Reactions: Products include substituted benzenesulfonamides with various functional groups.

Oxidation Reactions: Products include sulfonic acids and sulfonyl chlorides.

Reduction Reactions: Products include amines and other reduced derivatives.

科学研究应用

Anticancer Activity

DCBS and its derivatives have been extensively studied for their anticancer properties. Recent research indicates that compounds incorporating the 2,6-dichlorobenzenesulfonamide moiety exhibit notable cytotoxic effects against various cancer cell lines.

Case Study: Chalcone Derivatives

A study synthesized new chalcone derivatives containing this compound, which demonstrated significant anticancer activity against human cancer cells, including cervical HeLa and gastric adenocarcinoma AGS cells. The IC50 values for these compounds ranged from 0.89 to 9.63 µg/mL, indicating potent activity. Among the derivatives tested, one particular compound showed the highest efficacy on AGS cells, leading to cell cycle arrest and apoptosis through mitochondrial membrane depolarization and caspase activation .

Antioxidant Properties

In addition to anticancer effects, DCBS derivatives have been evaluated for their antioxidant activities. The synthesized compounds exhibited dose-dependent inhibition of free radicals, such as DPPH and ABTS radicals. This antioxidant potential is crucial in mitigating oxidative stress-related diseases and enhancing the therapeutic efficacy of anticancer agents .

Antimicrobial Activity

DCBS has also shown promise in antimicrobial applications. Research indicates that sulfonamide-based compounds can inhibit a range of bacterial strains. In one study, derivatives of DCBS were tested against various Gram-positive and Gram-negative bacteria, demonstrating significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Mechanistic Insights

The mechanisms underlying the biological activities of DCBS derivatives are multifaceted. For instance:

- Cell Cycle Disruption : Some studies have shown that DCBS derivatives can disrupt the cell cycle at specific phases (e.g., G1 phase), which is essential for inhibiting cancer cell proliferation.

- Enzyme Inhibition : Certain compounds derived from DCBS have been identified as inhibitors of carbonic anhydrase, an enzyme implicated in tumor growth and metastasis .

Data Summary Table

| Application Area | Activity Type | Test Organisms/Cells | IC50 Values |

|---|---|---|---|

| Anticancer | Cytotoxicity | HeLa, AGS | 0.89 - 9.63 µg/mL |

| Antioxidant | Free Radical Scavenging | DPPH, ABTS | Not specified |

| Antimicrobial | Bacterial Inhibition | Various bacterial strains | >500 µg/mL |

作用机制

The precise mechanism of action of 2,6-Dichlorobenzenesulfonamide remains incompletely elucidated. it is believed to function as a sulfonamide, potentially inhibiting enzymes by mimicking the structure of natural substrates. This inhibition can interfere with various biochemical pathways, leading to its observed biological effects .

相似化合物的比较

Comparative Analysis with Structural Analogs

The biological and chemical properties of dichlorobenzenesulfonamides are highly dependent on the substitution pattern of chlorine atoms. Below is a detailed comparison of 2,6-dichlorobenzenesulfonamide with its positional isomers and related compounds:

Structural and Activity Comparison

Key Findings

Positional Effects on Bioactivity: The 2,6-dichloro substitution pattern in FH535 analogs enhances β-catenin inhibitory activity by 2-fold compared to the original 2,5-dichloro configuration . This is attributed to improved steric and electronic interactions with target proteins. In contrast, the 2,3-dichloro isomer demonstrates potent dual inhibition of hexokinase isoforms (HK2 and HK1), with IC₅₀ values in the nanomolar range, making it a candidate for targeting cancer metabolism .

Pharmacological vs. 3,5-Dichlorobenzenesulfonamide, while less studied biologically, is widely used as a synthetic building block .

Electronic and Conformational Properties :

- Quantum chemical studies on related sulfonamides (e.g., 2,6-diacetylpyridine derivatives) suggest that halogen positioning influences electron density distribution and H-bonding capacity , which correlate with target binding affinity .

- The trans conformation of the amide group in N-(2,6-dichlorophenyl) analogs (e.g., N26DCP2CBA) stabilizes interactions with hydrophobic enzyme pockets .

生物活性

2,6-Dichlorobenzenesulfonamide (DCBS) is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article will explore the biological activity of DCBS, focusing on its anticancer properties, antibacterial effects, and potential mechanisms of action. The following sections will present a summary of research findings, including data tables and case studies.

Overview of this compound

DCBS is a sulfonamide derivative characterized by two chlorine atoms located at the 2 and 6 positions of the benzene ring. Its structural formula is represented as:

This compound has been studied for its potential therapeutic applications, particularly in cancer treatment and antibacterial activity.

Anticancer Activity

Recent studies have demonstrated that DCBS exhibits significant anticancer activity against various cancer cell lines. For instance, in a study assessing the efficacy of DCBS derivatives, it was found that certain analogs displayed IC50 values ranging from to against human cancer cells such as HeLa (cervical), HL-60 (acute promyelocytic leukemia), and AGS (gastric adenocarcinoma) .

The mechanisms through which DCBS exerts its anticancer effects include:

- Cell Cycle Arrest : Treatment with DCBS has been shown to induce cell cycle arrest in the subG0 phase, indicating apoptosis. For example, at a concentration of , the percentage of cells in the subG0 phase increased significantly from to .

- Mitochondrial Membrane Depolarization : DCBS treatment resulted in mitochondrial membrane depolarization, which is a hallmark of early apoptosis. The percentage of depolarized cells increased from to when treated with .

- Caspase Activation : The compound activated caspases-8 and -9, further confirming its role in promoting apoptotic pathways .

Antibacterial Activity

DCBS has also been investigated for its antibacterial properties, particularly against Clostridium difficile, a bacterium responsible for severe gastrointestinal infections. Kinetic analyses revealed that DCBS inhibited the enzyme dehydroquinate dehydratase (DHQD) involved in the shikimate pathway with Ki values ranging from to . This inhibition is significant as the shikimate pathway is absent in humans but present in many bacteria .

Comparative Data on Biological Activity

The following table summarizes key findings regarding the biological activity of this compound and its derivatives:

| Activity Type | Cell Line/Pathogen | IC50/Effect | Reference |

|---|---|---|---|

| Anticancer | HeLa | 0.89 - 9.63 µg/mL | |

| Anticancer | HL-60 | 0.89 - 9.63 µg/mL | |

| Anticancer | AGS | 0.89 - 9.63 µg/mL | |

| Antibacterial | C. difficile | Ki = 10 - 20 µM |

Case Studies

- Chalcone Derivatives : In a study involving novel chalcone derivatives containing DCBS, significant anticancer effects were observed against various human cancer cell lines. The derivatives exhibited enhanced biological activity compared to their parent compounds .

- Structure-Activity Relationship (SAR) : Research examining SAR modifications indicated that replacing certain substituents in DCBS led to increased biological activity compared to baseline compounds like FH535 .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 2,6-Dichlorobenzenesulfonamide?

- Methodological Answer : The compound is typically synthesized via chlorosulfonation of 1,3-dichlorobenzene followed by reaction with ammonia or an amine. For example, chlorosulfonation under controlled conditions (e.g., using chlorosulfonic acid) yields 2,6-dichlorobenzenesulfonyl chloride, which is then treated with aqueous ammonia to form the sulfonamide . Optimization of reaction parameters (temperature, solvent, stoichiometry) is critical to minimize byproducts like regioisomers.

Q. What characterization techniques are essential for confirming its structure and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to confirm substituent positions on the benzene ring. For derivatives, coupling patterns (e.g., aromatic protons in : δ 7.50 ppm, doublet) help verify structure .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C₆H₅Cl₂NO₂S, MW 226.08).

- Elemental Analysis : Validates stoichiometry (C, H, N, S, Cl percentages).

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Waste Management : Collect chemical waste in designated containers and dispose via licensed hazardous waste facilities to prevent environmental contamination .

Advanced Research Questions

Q. How do structural variations (e.g., halogen position) influence biological activity?

- Methodological Answer : Comparative studies with isomers (e.g., 2,3- vs. 2,6-dichloro derivatives) reveal steric and electronic effects. For instance, 2,3-dichlorobenzenesulfonamide exhibits potent hexokinase 2 (HK2) inhibition (IC₅₀ = 25 nM), whereas the 2,6-isomer may show reduced activity due to altered binding interactions. Computational docking studies or X-ray crystallography can elucidate structure-activity relationships .

Q. How can researchers resolve contradictions in reported catalytic efficiencies for reactions involving this compound?

- Methodological Answer :

- Standardization : Reproduce experiments under identical conditions (solvent, temperature, catalyst loading). For example, reports a 72% yield in intramolecular aminoarylation using this compound under "GP1" conditions .

- Kinetic Analysis : Compare turnover frequencies (TOF) and activation energies to identify outliers.

- Control Experiments : Test for impurities or side reactions (e.g., hydrolysis of sulfonamide under acidic/basic conditions).

Q. What strategies optimize its use as a synthetic intermediate in multi-step organic transformations?

- Methodological Answer :

- Functionalization : Introduce substituents (e.g., alkylation, acylation) at the sulfonamide nitrogen.

- Protecting Groups : Use tert-butyldimethylsilyl (TBS) groups to protect reactive sites during sequential reactions.

- Catalytic Applications : As shown in , the compound participates in palladium-catalyzed intramolecular aminoarylation to form heterocycles, highlighting its utility in constructing complex scaffolds .

Data Contradiction Analysis

Q. How should researchers address discrepancies in enzyme inhibition data across studies?

- Methodological Answer :

- Assay Validation : Ensure consistent enzyme sources (e.g., recombinant vs. native HK2) and assay buffers.

- Statistical Analysis : Apply ANOVA or t-tests to determine if variations are statistically significant.

- Meta-Analysis : Compare datasets from multiple studies to identify trends (e.g., IC₅₀ ranges for sulfonamide derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。